4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE
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Overview
Description
“4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE” is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE” typically involves multi-step organic reactions. The key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl and methylphenyl groups: These groups can be introduced through substitution reactions.
Attachment of the dichlorobenzyl group: This step may involve nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions may target the oxazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology and Medicine
In biology and medicine, the compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug development. Its unique structure may allow it to interact with specific biological targets.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of “4-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Benzyl ethers: Compounds with similar benzyl ether linkages.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(4E)-4-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2NO4/c1-15-6-9-17(10-7-15)24-28-21(25(29)32-24)12-16-8-11-22(23(13-16)30-2)31-14-18-19(26)4-3-5-20(18)27/h3-13H,14H2,1-2H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHNQVORKJQRHW-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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